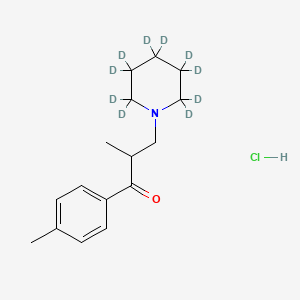

Tolperisone-d10, Hydrochloride

Overview

Description

Tolperisone-d10 Hydrochloride is a stable isotope of Tolperisone Hydrochloride . It is a centrally acting muscle relaxant used to relieve spasticity and muscle spasm . It effectively reduces muscular hypertonicity, improves peripheral blood flow by vasodilatation, and reduces pain . It is also an ion channel blocker .

Molecular Structure Analysis

The molecular formula of Tolperisone-d10 Hydrochloride is C16H24ClNO . It is the deuterium labeled analogue of Tolperisone .

Physical And Chemical Properties Analysis

Tolperisone-d10 Hydrochloride has a molecular weight of 291.88 g/mol . The exact physical and chemical properties specific to Tolperisone-d10 Hydrochloride are not detailed in the available resources.

Scientific Research Applications

- This method provides accurate TH concentration determination within the recommended range, making it suitable for routine quality control in laboratories .

- While detailed information on specific applications is not provided in this context, the development of film-coated tablets suggests potential therapeutic applications .

- Although this method focuses on impurity analysis, it indirectly supports the drug’s quality and safety by ensuring impurity levels are within acceptable limits .

Photogenerated Iodine-Based Determination in Tablet Dosage Form

Film-Coated Tablet Formulation and Development

High-Performance Liquid Chromatography (HPLC) Method for Impurity Estimation

Potentiometric Ion-Selective Electrode (ISE) for TOLP Measurement

Mechanism of Action

Tolperisone-d10 Hydrochloride: Mechanism of Action and Pharmacokinetics

Tolperisone-d10 Hydrochloride, also known as Tolperisone-d10, Hydrochloride, is a centrally acting muscle relaxant that has been in clinical use for over four decades . This article will delve into the mechanism of action, biochemical pathways, pharmacokinetics, molecular and cellular effects, and the influence of environmental factors on the action of Tolperisone-d10 Hydrochloride.

Target of Action

The primary targets of Tolperisone-d10 Hydrochloride are the sodium and calcium channels located in the nervous system tissue . It has a high affinity for these tissues, particularly in the brain stem, spinal cord, and peripheral nerves .

Mode of Action

Tolperisone-d10 Hydrochloride interacts with its targets by blocking the sodium and calcium channels . This blocking action is central to its function as a muscle relaxant .

Biochemical Pathways

It is known that the compound’s action on sodium and calcium channels plays a crucial role in its therapeutic effects .

Pharmacokinetics

Tolperisone-d10 Hydrochloride is almost completely absorbed from the gut and reaches its peak blood plasma concentration after 1.5 hours . It is extensively metabolized in the liver and kidneys . The elimination half-life of Tolperisone-d10 Hydrochloride is in two phases: the first phase lasts for 2 hours, and the second phase lasts for 12 hours . The compound is excreted through the kidneys .

Result of Action

The molecular and cellular effects of Tolperisone-d10 Hydrochloride’s action primarily involve the relaxation of skeletal muscles . By blocking sodium and calcium channels, the compound helps to alleviate pathologically elevated skeletal muscle tone (spasticity) and related pains of different origin .

Action Environment

The efficacy and stability of Tolperisone-d10 Hydrochloride can be influenced by various environmental factors. For instance, sudden cessation of Tolperisone-d10 Hydrochloride intake can lead to adverse effects such as macular haemorrhage . Furthermore, the European Medicines Agency recommends restricting the use of tolperisone-containing medicines to the treatment of adults with post-stroke spasticity .

Safety and Hazards

Future Directions

Tolperisone is currently in clinical development in the USA for the treatment of symptoms associated with acute and painful muscles spasms of the back . As it appears to lack the off-target CNS effects often seen with conventional skeletal muscle relaxants, Tolperisone is a promising therapeutic for managing acute, painful muscle spasms of the back .

properties

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-2-methyl-1-(4-methylphenyl)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO.ClH/c1-13-6-8-15(9-7-13)16(18)14(2)12-17-10-4-3-5-11-17;/h6-9,14H,3-5,10-12H2,1-2H3;1H/i3D2,4D2,5D2,10D2,11D2; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBUVYROEHQQAKL-XVKVVLOSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C(C)CN2CCCCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)C)([2H])[2H])([2H])[2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662210 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1185160-65-9 | |

| Record name | 2-Methyl-1-(4-methylphenyl)-3-[(~2~H_10_)piperidin-1-yl]propan-1-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

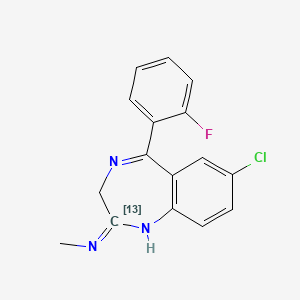

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2-Hydroxyethyl)disulfanyl]propanoic acid](/img/structure/B562613.png)

![Sodium;hydroxy-[1-hydroxy-3-[pentyl(trideuteriomethyl)amino]-1-phosphonopropyl]phosphinate](/img/structure/B562616.png)